Product packaging for 5-Iodo-1H-imidazo[4,5-b]pyridine(Cat. No.:)

5-Iodo-1H-imidazo[4,5-b]pyridine

Cat. No.: B12851657
M. Wt: 245.02 g/mol
InChI Key: CVJFOGNXEFJYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1H-imidazo[4,5-b]pyridine is a halogenated derivative of the privileged imidazopyridine heterocyclic scaffold, a structure of high interest in medicinal chemistry due to its close resemblance to purine bases . This structural analogy allows it to interact with a wide array of biological targets, making it a valuable building block for developing novel therapeutic agents . Researchers utilize this compound and its derivatives primarily in the discovery of new anticancer and antimicrobial drugs. The imidazo[4,5-b]pyridine core is a known scaffold for designing potent inhibitors of various kinases, including Aurora A kinase, TBK1, and IKK-ɛ, which are critical players in cell proliferation and survival pathways in cancers . Furthermore, this chemical class has demonstrated significant potential in antimicrobial research. Derivatives have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds identified as potent DprE1 inhibitors—a novel target for combating tuberculosis . The iodine atom at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification to create compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B12851657 5-Iodo-1H-imidazo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

5-iodo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H4IN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)

InChI Key

CVJFOGNXEFJYDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=N2)I

Origin of Product

United States

Advanced Structural Elucidation and Characterization of 5 Iodo 1h Imidazo 4,5 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Detailed ¹H and ¹³C NMR spectroscopic data for 5-Iodo-1H-imidazo[4,5-b]pyridine are not available in the surveyed literature. Although NMR data is a standard characterization method for novel compounds and is available for many analogues, including bromo- and chloro-substituted imidazo[4,5-b]pyridines, the specific chemical shifts and coupling constants for the 5-iodo variant have not been published. chemicalbook.comresearchgate.netdtic.mil Therefore, a data table of NMR assignments cannot be compiled.

Vibrational Spectroscopy Analysis (Infrared and Raman) for Molecular Fingerprinting

No experimental Infrared (IR) or Raman spectra for this compound have been found in the public domain. Vibrational spectroscopy is crucial for identifying characteristic functional groups and providing a molecular fingerprint. Studies on the parent 1H-imidazo[4,5-b]pyridine and related isomers have assigned the principal vibrational modes. researchgate.netnih.gov However, the influence of the iodine substituent at the 5-position on the vibrational frequencies of the imidazo[4,5-b]pyridine core has not been experimentally documented.

Computational and Theoretical Investigations of 5 Iodo 1h Imidazo 4,5 B Pyridine

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. While direct analysis of 5-Iodo-1H-imidazo[4,5-b]pyridine is not available, studies on structurally analogous 6-bromo-imidazo[4,5-b]pyridine derivatives provide valuable insights into the types of non-covalent interactions that stabilize the crystal packing. nih.govuctm.edu

These analyses decompose the crystal contacts into contributions from different atom pairs, which can be visualized in a 2D fingerprint plot. For the bromo-derivatives studied, a variety of intermolecular contacts are observed, with their relative contributions quantified. nih.govuctm.edu The primary interactions typically involve hydrogen bonds, as well as contacts involving the halogen atom (bromine), which can be extrapolated to understand the potential role of iodine in the target compound.

One detailed study on N-substituted 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine derivatives provided a breakdown of the intermolecular contacts. uctm.edu The analysis reveals the percentage contribution of the most significant interactions responsible for the crystal's supramolecular architecture.

Table 1: Percentage contributions of intermolecular contacts from Hirshfeld surface analysis for a representative 6-bromo-imidazo[4,5-b]pyridine derivative. Data sourced from a study on related compounds to infer potential interactions for the iodo-analogue. uctm.edu

The significant contribution from Br···H contacts (13.1%) underscores the important role of the halogen atom in crystal packing. uctm.edu It is reasonable to infer that an iodine atom at the same position would also participate significantly in similar intermolecular interactions.

Monte Carlo Simulations for Surface Adsorption Phenomena

Monte Carlo (MC) simulations are employed to study complex phenomena such as the adsorption of molecules onto surfaces. This is particularly relevant for applications like corrosion inhibition, where a molecule's ability to adsorb onto a metal surface is key to its protective function. uctm.eduresearch-nexus.net

Research utilizing MC simulations has been conducted on bromo-imidazo[4,5-b]pyridine derivatives to assess their adsorption behavior on various metal surfaces (e.g., iron, copper, aluminum) in simulated acidic environments. uctm.eduresearch-nexus.net These simulations calculate adsorption energies, which indicate the stability of the molecule-surface complex. A high negative value for adsorption energy suggests a strong and spontaneous adsorption process. uctm.edusdiarticle5.com

In a study of N-allyl and N-propargyl substituted 6-bromo-imidazo[4,5-b]pyridines, MC simulations showed a strong tendency for these molecules to adsorb onto an iron (110) surface. uctm.edu The simulations provide key thermodynamic parameters for the adsorption process.

Table 2: Adsorption parameters for bromo-imidazo[4,5-b]pyridine derivatives on an Fe(110) surface from Monte Carlo simulations. The data suggests strong adsorption potential, a property that would likely be shared by this compound. uctm.edu

Mentioned Compounds

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are foundational for the synthesis of complex molecules, and the imidazo[4,5-b]pyridine scaffold is no exception. beilstein-journals.org The iodo-substituted derivative is particularly reactive in these transformations, often proceeding faster and more efficiently than its bromo- or chloro-analogues due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. beilstein-journals.org These reactions provide powerful tools for creating libraries of substituted imidazo[4,5-b]pyridines for various applications.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For derivatives of the imidazo[4,5-b]pyridine core, this reaction has been employed to introduce aryl and heteroaryl substituents. For instance, the coupling of halogenated imidazo[4,5-b]pyridine precursors with various boronic acids is a key step in the synthesis of potent kinase inhibitors. researchgate.net While specific examples starting directly from this compound are embedded in broader synthetic schemes, the general applicability is well-established for related iodo-substituted imidazopyridines and similar heterocycles. mdpi.commdpi.com Microwave irradiation has been shown to accelerate these coupling reactions significantly. mdpi.commdpi-res.com The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand and a base like Na₂CO₃ or K₂CO₃. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on Related Imidazopyridine Scaffolds

Halogenated SubstrateCoupling PartnerCatalyst/BaseConditionsProduct TypeReference
2-halo-1-methyl-imidazo[4,5-b]pyridineAryl/methyl boronic acidPd(dba)₂ / Ligand / BaseDioxane, 120 °C, MicrowaveAryl/methyl substituted imidazo[4,5-b]pyridine researchgate.net
7-chloro-8-iodoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane, 110 °C, Microwave8-Aryl-7-chloroimidazo[1,2-a]pyridine mdpi.com
4-iodo-1H-imidazolePyridinylboronic acidPd(PPh₃)₄ / Na₂CO₃DMF/H₂O, 110 °C, Microwave4-(Pyridinyl)-1H-imidazole mdpi.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties onto the imidazo[4,5-b]pyridine core. The protocol typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method has been successfully applied to iodo-substituted pyridine (B92270) precursors to synthesize key intermediates for biologically active molecules. nih.govacs.org For example, a Sonogashira reaction was used to prepare an alkyne intermediate from 5-Chloro-3-iodo-2-aminopyridine, demonstrating the utility of this reaction on the pyridine portion of the scaffold. acs.org The reaction tolerates a variety of functional groups and can be performed under relatively mild conditions, sometimes in aqueous media with the aid of surfactants. tandfonline.com

Table 2: Representative Sonogashira Coupling on a Related Iodo-Pyridine Precursor

Halogenated SubstrateCoupling PartnerCatalyst SystemConditionsProduct TypeReference
tert-butyl (5-chloro-3-iodopyridin-2-yl)carbamate(4-((tert-butyldimethylsilyl)oxy)phenyl)acetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 100 °C, MicrowaveAlkynylated pyridine intermediate acs.org
7-chloro-8-iodoimidazo[1,2-a]pyridineTerminal AlkynePd(PPh₃)₄ / CuI / Et₃NDioxane, 130 °C, Microwave8-Alkynyl-7-chloroimidazo[1,2-a]pyridine mdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the direct amination of aryl halides, including this compound, with a wide range of amines. It has been utilized to synthesize C2-substituted imidazo[4,5-b]pyridine analogues by coupling 2-halo-imidazo[4,5-b]pyridines with various nitrogen-containing nucleophiles. researchgate.netresearchgate.net The reaction is crucial for preparing precursors to complex heterocyclic systems and has been applied in the synthesis of pharmaceutically relevant compounds. researchgate.netnih.gov A typical catalytic system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand such as Xantphos. researchgate.netresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination on Imidazopyridine Scaffolds

Halogenated SubstrateAmine PartnerCatalyst/LigandConditionsProduct TypeReference
2-halo-imidazo[4,5-b]pyridinesEnolizable heterocycles (e.g., pyridones)Pd(OAc)₂ / XantphosNot specifiedC2-substituted imidazo[4,5-b]pyridines researchgate.netresearchgate.net
2-halo-1-methyl-imidazo[4,5-b]pyridineBenzophenoneiminePalladium catalystOptimized conditions2-amino-1-methyl-imidazo[4,5-b]pyridine precursor researchgate.net
7-chloro-8-iodoimidazo[1,2-a]pyridineAniline (B41778)Pd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene, 120 °C, Microwave8-Anilino-7-chloroimidazo[1,2-a]pyridine mdpi.com

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. wikipedia.org This method is highly effective for forming carbon-carbon bonds and is known for its high functional group tolerance. wikipedia.org While less commonly reported for the imidazo[4,5-b]pyridine scaffold compared to Suzuki or Sonogashira reactions, it represents a viable and powerful alternative. Its application has been noted in the synthesis of complex natural products and heterocyclic compounds. wikipedia.org For example, Negishi coupling has been used to introduce alkyl groups onto related heterocyclic cores, such as the preparation of an intermediate for pumiliotoxin B. wikipedia.orgnih.gov A Negishi-type coupling employing an alkylzinc halide has also been proposed as an alternative to Suzuki coupling for the functionalization of related indole (B1671886) precursors. google.com

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. rsc.orgrsc.org Research on the imidazo[4,5-b]pyridine scaffold has shown that N-protected derivatives can undergo efficient and regioselective C2-functionalization via direct C-H arylation. rsc.orgrsc.org This approach circumvents the need to install a substituent at the C2 position early in the synthesis. Mechanistic studies suggest a concerted-metallation-deprotonation pathway. rsc.org Interestingly, the substitution pattern on the pyridine ring can influence the outcome. For example, a 7-chloro-imidazo[4,5-b]pyridine derivative underwent regioselective C2-arylation, while a 6-bromo analogue led to 2,6-bis-arylation. rsc.orgrsc.org The addition of copper(I) iodide to the palladium catalytic system has been shown to be crucial for achieving exclusive C2-arylation in some free (NH)-heteroarenes. acs.org

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are predominant, nucleophilic aromatic substitution (SₙAr) can also be a viable strategy for functionalizing the imidazo[4,5-b]pyridine ring system, particularly when activated by electron-withdrawing groups. The iodo group itself can act as a leaving group, although it is less common than in cross-coupling reactions. More frequently, other leaving groups like chlorides are displaced by nucleophiles in precursors to the final imidazo[4,5-b]pyridine ring. For instance, the synthesis of various derivatives often involves the nucleophilic displacement of a chloride on a 4,5-dichloro-3-nitropyridin-2-amine (B1373025) precursor by amines like benzylamine (B48309) or aniline to build the desired scaffold. nih.govacs.org In some cases, an iodo-intermediate formed in situ can undergo nucleophilic substitution with an amine to facilitate ring closure. nih.gov The feasibility of direct nucleophilic substitution on this compound depends on the nucleophile and the reaction conditions, as the molecule must possess suitable leaving groups for the reaction to proceed. ambeed.com

Halogen Atom Displacement Reactions

The iodine atom at the 5-position of the imidazo[4,5-b]pyridine ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the heterocyclic core. For instance, iodo-substituted imidazo[4,5-b]pyridine derivatives have been observed to react significantly faster than their bromo and chloro-substituted counterparts in certain coupling reactions, which is attributed to the relative ease of iodide ion removal. beilstein-journals.orgnih.gov

Displacement of the iodine atom can be achieved through various transition-metal-catalyzed cross-coupling reactions. These reactions provide efficient pathways for the formation of C-C, C-N, and C-O bonds, thereby enabling the synthesis of a wide array of derivatives.

Alkylation and N-Substitution Reactions

The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can undergo alkylation. The position of alkylation is a critical aspect, influencing the properties and subsequent reactivity of the resulting derivatives. The hydrogen atom on the imidazole (B134444) ring (at N1 or N3) and the nitrogen on the pyridine ring (N4) are all potential sites for substitution. fabad.org.tr

Alkylation is typically carried out using alkyl halides in the presence of a base. fabad.org.tr The choice of base and solvent can significantly impact the regioselectivity of the reaction.

Regioselectivity in Alkylation (N3 vs. N4)

The regioselectivity of N-alkylation in imidazo[4,5-b]pyridine derivatives is a subject of detailed study. Alkylation can occur at the N1 or N3 positions of the imidazole ring, as well as the N4 position of the pyridine ring. fabad.org.tr Studies have shown that N-alkylation of 4H-imidazo[4,5-b]pyridines primarily occurs on the nitrogen atoms of the pyridine ring. fabad.org.tr

For instance, the alkylation of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate in DMF resulted mainly in the N4 regioisomer. fabad.org.tr The structural assignment of these regioisomers is often confirmed using advanced NMR techniques like 2D-NOESY. fabad.org.tr Theoretical studies, such as those employing Density Functional Theory (DFT), have also been used to understand and predict the regioselectivity of these reactions. researchgate.net These studies suggest that the regioselectivity of N-benzylation is largely governed by "steric approach control," which can lead to different N1/N3 ratios depending on the substituents on the imidazo[4,5-b]pyridine core. researchgate.net

Phase Transfer Catalysis in Alkylation

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for the N-alkylation of heterocycles, including imidazo[4,5-b]pyridines. acsgcipr.orgcrdeepjournal.org This method facilitates the reaction between reagents in immiscible phases, often allowing for the use of milder and more economical inorganic bases and a broader range of solvents. acsgcipr.orgcrdeepjournal.orgresearchgate.net PTC can enhance reaction rates and selectivity, often leading to higher yields and cleaner reactions. crdeepjournal.orgresearchgate.net

The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts is common in these reactions. acsgcipr.org These catalysts transport the anionic form of the heterocycle from the aqueous or solid phase to the organic phase, where it can react with the alkylating agent. crdeepjournal.org This technique has been successfully applied to the alkylation of various nitrogen-containing heterocycles. crdeepjournal.org

Cyclization Reactions and Heteroannulation

The this compound core is a valuable precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and heteroannulation reactions. The presence of both the reactive iodine atom and the imidazole ring provides multiple avenues for constructing new rings.

Palladium-catalyzed intramolecular urea (B33335) cyclization has been developed as an efficient one-pot method to access imidazo[4,5-b]pyridine-2-one systems. nih.gov This tandem reaction involves carbamoyl (B1232498) chloride amination followed by cyclization, providing good to excellent yields. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of appropriately substituted this compound derivatives offer a direct route to polycyclic compounds. For example, iodine-promoted electrophilic cyclization of 2-(alkynyl)imidazo[1,2-a]pyridin-3-alkylamines leads to the formation of 3-iodo-1H-pyrrolo[3′,2′:4,5]imidazo[1,2-a]pyridines. acs.org This metal-free, two-step process demonstrates the utility of the iodo-group in facilitating cyclization. acs.org

Furthermore, reductive cyclization of 4-nitro-imidazol-5-ylcarbonylmethine derivatives represents another pathway to imidazo[4,5-b]pyridinone derivatives. grafiati.com This strategy highlights the versatility of the imidazole moiety in constructing the fused pyridine ring.

C-I Bond Reactivity and Transformations

The carbon-iodine bond in this compound is a key functional handle for a variety of chemical transformations. The high reactivity of this bond, particularly in comparison to C-Br and C-Cl bonds, makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov

This enhanced reactivity is beneficial for reactions such as Sonogashira coupling, which allows for the introduction of alkyne moieties. beilstein-journals.orgnih.gov The iodo-substituted derivatives react much faster in these couplings, facilitating the synthesis of highly functionalized imidazo[4,5-b]pyridines. beilstein-journals.orgnih.gov The C-I bond can also be involved in other transformations, such as silyl/iodo exchange reactions, further expanding the synthetic utility of this compound. acs.org

Chemical Reactivity and Derivatization Strategies of 5 Iodo 1h Imidazo 4,5 B Pyridine

Metal-Catalyzed Processes

The carbon-iodine bond at the C5 position of 5-Iodo-1H-imidazo[4,5-b]pyridine is a primary site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the C-I bond to a low-valent metal center, typically palladium(0). This process involves the insertion of the metal into the carbon-iodine bond, forming a new organometallic species and increasing the oxidation state of the metal, for example, from Pd(0) to Pd(II).

The reactivity of halo-substituted imidazo[4,5-b]pyridines in such reactions is highly dependent on the nature of the halogen. Research has shown that 5-iodo derivatives are significantly more reactive than their bromo and chloro counterparts. beilstein-journals.orgnih.gov This enhanced reactivity is attributed to the lower C-I bond dissociation energy, which facilitates the oxidative addition step. beilstein-journals.orgnih.gov The ease of iodide species removal makes the iodo-substituted variants preferred substrates for achieving faster and more efficient transformations. beilstein-journals.orgnih.gov

The table below summarizes key aspects of metal-catalyzed reactions involving this compound that proceed via an oxidative addition mechanism.

Reaction TypeCatalyst/ReagentsSubstrateKey Observation
Sonogashira Cross-CouplingPdCl₂(PCy₃)₂, Bu₄NOAc3-Alkyl-2-halo-5-iodo-imidazo[4,5-b]pyridineIodo-substituted derivatives exhibit much faster reaction rates compared to bromo and chloro analogues. nih.gov
Azaindole Ring FormationPd(PPh₃)₂Cl₂, DABCO5-Chloro-3-iodo-2-aminopyridine (precursor)Formation of a C-C bond proceeds via a palladium-catalyzed coupling reaction, initiated by oxidative addition. nih.gov

Emerging Research Avenues and Future Directions in 5 Iodo 1h Imidazo 4,5 B Pyridine Chemistry

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The strategic placement of an iodine atom on the imidazo[4,5-b]pyridine core is a key step that enables subsequent diversification. Researchers have developed several methodologies for the synthesis and functionalization of this and related iodinated scaffolds.

A common approach to introduce the iodine involves direct electrophilic iodination. For instance, the synthesis of a related precursor, 5-chloro-3-iodo-2-aminopyridine, was achieved by treating 2-amino-5-chloropyridine (B124133) with N-iodosuccinimide (NIS). acs.org Similarly, iodination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives with iodine monochloride (ICl) in acetic acid selectively yields the 6-iodo derivatives. researchgate.net It is important to note that in this context, the numbering of the pyridine (B92270) ring can vary, and the "6-iodo" derivative corresponds to the "5-iodo" position in the parent 1H-imidazo[4,5-b]pyridine system.

Once the imidazo[4,5-b]pyridine ring is formed, direct C-H functionalization presents a modern and efficient route for introducing substituents, avoiding the need for pre-halogenated starting materials. However, direct C2-arylation of the unprotected imidazo[4,5-b]pyridine scaffold can be challenging. rsc.org To overcome this, researchers have found that protecting the imidazole (B134444) nitrogen, for example with a (2-methoxyethoxy)methyl (MEM) group, facilitates efficient palladium-catalyzed C2-arylation. rsc.org This regioselective C2-arylation, followed by functionalization at other positions, allows for the iterative and selective synthesis of di-substituted derivatives from common intermediates. rsc.orgrsc.org

Another innovative approach involves a multi-component reaction (MCR) followed by an iodine-promoted electrophilic cyclization. This metal-free process has been used to create complex fused systems, demonstrating the versatility of iodine in constructing intricate molecular architectures from simple, commercially available starting materials. acs.orgacs.org

Table 1: Selected Methodologies for Synthesis and Functionalization

MethodologyReagents & ConditionsPosition FunctionalizedKey AdvantageReference
Electrophilic IodinationN-Iodosuccinimide (NIS), p-toluenesulfonic acidPyridine ring (position 3 of aminopyridine precursor)Direct introduction of iodine. acs.org
Electrophilic IodinationIodine monochloride (ICl), acetic acid, 90-95°CPosition 5 (or 6 depending on nomenclature)Selective iodination of the pyridin-2-one derivative. researchgate.net
Direct C-H ArylationPd(OAc)₂, CuI, Cs₂CO₃, Aryl halide (on N3-MEM protected scaffold)Position 2Avoids pre-functionalization of the heterocycle. rsc.org
Groebke–Blackburn–Bienaymé MCR & IodocyclizationI₂, various starting materialsBuilds a fused pyrrolo ring, introducing iodine simultaneouslyMetal-free, high diversity generation in one pot. acs.orgacs.org

Exploration of Diverse Chemical Transformations Utilizing the Iodinated Scaffold

The carbon-iodine bond in 5-iodo-1H-imidazo[4,5-b]pyridine is a linchpin for a multitude of cross-coupling reactions, primarily catalyzed by transition metals like palladium. The high reactivity of the C-I bond, compared to its bromo- and chloro-analogs, makes it an ideal substrate for these transformations. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction is widely used to introduce new aryl or heteroaryl groups at the 5-position. For example, final products in the development of Aurora kinase inhibitors were obtained via a Suzuki cross-coupling reaction on the iodinated intermediate. acs.org

Sonogashira Coupling: The Sonogashira reaction is highly effective for creating carbon-carbon bonds between the iodinated scaffold and terminal alkynes. Research has shown that iodo-substituted imidazo[4,5-b]pyridine derivatives react significantly faster than their bromo or chloro counterparts. beilstein-journals.org This reaction has been successfully performed under copper- and amine-free conditions using a PdCl₂(PCy₃)₂ catalyst, which minimizes the formation of undesirable homocoupled alkyne byproducts. beilstein-journals.org

These coupling reactions are crucial for expanding the molecular diversity of the imidazo[4,5-b]pyridine core, allowing for the synthesis of extensive compound libraries for biological screening. acs.org The ability to sequentially functionalize the scaffold, for instance by C2-arylation followed by a Suzuki or Sonogashira coupling at the C5 or C6/C7 positions, provides a powerful strategy for creating complex, three-dimensional molecules from a common iodinated intermediate. rsc.org

Advanced Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving the this compound scaffold is crucial for optimizing reaction conditions and predicting outcomes.

For palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the mechanism is generally understood to follow the classic catalytic cycle of oxidative addition, transmetallation, and reductive elimination. beilstein-journals.org The initial step involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the imidazo[4,5-b]pyridine. The higher reactivity of the iodo-derivative compared to bromo or chloro analogs is attributed to the lower C-I bond dissociation energy, facilitating this initial step. beilstein-journals.org

In the case of direct C-H arylation at the C2 position, mechanistic studies suggest a concerted metallation-deprotonation (CMD) pathway. rsc.org This mechanism is thought to be facilitated by the coordination of a copper(I) iodide catalyst to the nitrogen atoms of the imidazo[4,5-b]pyridine ring system. rsc.org The 3,4-orientation of the nitrogen atoms may act as a bidentate ligand for the metal catalyst, influencing the reactivity and regioselectivity of the C-H activation. rsc.org

Mechanistic investigations into the formation of the core imidazo[4,5-b]pyridine ring itself have also been explored. For instance, the synthesis from 2,3-diaminopyridine (B105623) and aldehydes can proceed via an air oxidative cyclocondensation. researchgate.net Other routes, particularly those involving copper catalysts, may proceed through radical intermediates or intramolecular oxidative C-H amidation pathways. beilstein-journals.org

Design Principles for New Chemical Entities Based on Computational Modeling

Computational modeling has become an indispensable tool in the rational design of novel bioactive molecules based on the imidazo[4,5-b]pyridine scaffold. acs.orgsemanticscholar.org Techniques such as molecular docking, Density Functional Theory (DFT), and Monte Carlo simulations provide deep insights into ligand-protein interactions, guiding the synthetic efforts toward compounds with enhanced potency and selectivity. uctm.edumdpi.com

In the development of Aurora kinase inhibitors, computational modeling was a guiding force. acs.orgnih.gov By docking proposed structures into the ATP-binding pocket of Aurora-A kinase, researchers could predict binding modes and identify key interactions. acs.orgsemanticscholar.org For example, modeling indicated that substituents at the C7 position (adjacent to the 5-iodo position in the core naming) could form beneficial interactions with specific amino acid residues like Thr217, which is a key difference between Aurora-A and Aurora-B isoforms. semanticscholar.orgnih.gov This insight led to the synthesis of derivatives with significantly improved selectivity for Aurora-A. acs.org

DFT calculations have been employed to optimize the geometry of new imidazo[4,5-b]pyridine derivatives and to calculate properties like the HOMO-LUMO energy gap, which helps in understanding intramolecular charge transfer. mdpi.com Molecular electrostatic potential (MEP) maps are also calculated to identify reactive sites within the molecule. mdpi.com Furthermore, molecular docking studies have been performed to elucidate the binding modes of new anticancer agents in the active site of target enzymes like CDK9, revealing superior binding affinity compared to known ligands. nih.gov

Table 2: Application of Computational Modeling in Imidazo[4,5-b]pyridine Research

Computational MethodApplicationKey InsightReference
Molecular DockingDesign of selective Aurora-A kinase inhibitors.Identified key interactions with Thr217, guiding substituent choice for isoform selectivity. acs.orgsemanticscholar.orgnih.gov
DFT & Molecular DockingStudy of new antimicrobial derivatives.Optimized structures, calculated HOMO-LUMO gaps, and predicted binding interactions with DHFR active sites. mdpi.com
DFT & Monte Carlo SimulationDetailed investigation of N-substituted derivatives.Used to analyze Hirshfeld surfaces and investigate interfacial inhibitor properties. uctm.edu
Molecular DockingDesign of CDK9 inhibitors.Illustrated binding modes and showed superior binding affinity of new compounds. nih.gov

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[4,5-b]pyridine and its derivatives to minimize environmental impact and improve efficiency. This involves the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient protocols.

One notable example is the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines through the reaction of 2,3-diaminopyridine with aryl aldehydes in water. researchgate.net This method proceeds via an air-oxidative cyclocondensation, avoiding the need for harsh or toxic oxidizing agents. The use of water as the solvent and air as the oxidant makes this a highly convenient, economical, and environmentally friendly process. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-Iodo-1H-imidazo[4,5-b]pyridine?

The synthesis typically involves condensation reactions of halogenated pyridine precursors with appropriate amines or aldehydes. For example:

  • Microwave-assisted synthesis : A mixture of iodinated pyridine derivatives and aryl aldehydes can react under microwave conditions (e.g., 80°C, 24 h) in methanol/water with trifluoroacetic acid as a catalyst, yielding products with ~66% efficiency .
  • Phase-transfer catalysis : Reacting 5-bromopyridine-2,3-diamine analogs with iodobenzaldehyde under solid-liquid phase-transfer conditions (DMF, p-toluenesulfonic acid) can introduce iodine at the 5-position .
  • Oxidative cyclization : Using ammonium persulfate in acetonitrile to cyclize o-phenylenediamine derivatives with iodinated ketones, followed by crystallization in ethanol for purification .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and ring fusion. For example, 1^1H NMR signals at δ 8.2–8.5 ppm indicate aromatic protons adjacent to iodine .
  • IR spectroscopy : Absorption peaks near 1720 cm1^{-1} (C=O stretching) and 650–750 cm1^{-1} (C-I bending) validate functional groups .
  • Melting point analysis : Sharp melting points (e.g., 202–207°C) confirm purity .

Q. What preliminary biological activities are reported for imidazo[4,5-b]pyridine derivatives?

  • Kinase inhibition : Structural mimicry of purines enables ATP-competitive binding to kinases like EGFR and VEGFR, making them potential anticancer agents .
  • Antimicrobial activity : Derivatives with halogen substituents (e.g., iodine, bromine) show moderate activity against Gram-positive bacteria, likely due to membrane disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., iodine vs. bromine) alter biological activity?

  • Positional effects : Iodine at the 5-position (vs. bromine at 7-position) increases steric bulk, potentially reducing kinase binding affinity but improving photostability for optical applications .
  • Electron-withdrawing groups : Iodine’s electronegativity enhances interactions with DNA topoisomerases, as seen in analogs like 2-p-tolylimidazo[4,5-b]phenazine, which inhibit Topo I/IIα at IC50_{50} values of 1.2–3.8 µM .

Q. How can conflicting yield data in synthesis be resolved?

  • Reaction optimization : Conflicting yields (e.g., 66% vs. 45%) may arise from solvent polarity or catalyst loading. For example, microwave-assisted reactions in polar protic solvents (methanol/water) improve iodine incorporation compared to DMF .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry of iodine sources .

Q. What computational methods are used to predict interactions with biological targets?

  • DFT studies : Calculate electron density maps to identify reactive sites. For example, HOMO-LUMO gaps in iodinated derivatives correlate with oxidative stability in kinase binding assays .
  • Molecular docking : Simulate binding poses with kinase ATP pockets (e.g., PDB ID 1M17) to prioritize substituents for synthesis .

Q. How does X-ray crystallography inform structural optimization?

  • Crystal packing data : Reveal π-π stacking interactions between the imidazo[4,5-b]pyridine core and aromatic residues (e.g., Phe862 in EGFR), guiding halogen bond engineering .
  • Torsion angle analysis : Iodine’s van der Waals radius (1.98 Å) can sterically hinder rotation of adjacent substituents, impacting conformational flexibility .

Q. Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for reproducibility and scalability .
  • Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Biological assays : Use kinase inhibition assays (e.g., ADP-Glo™) and MIC tests for antimicrobial profiling .
  • Computational tools : Employ Gaussian 16 for DFT and AutoDock Vina for docking studies .

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